(S)-1-Phenylpropan-2-ol
Overview
Description
(S)-1-Phenylpropan-2-ol is an organic compound that belongs to the class of secondary alcohols. It is characterized by a phenyl group attached to the second carbon of a propanol chain. This compound is notable for its chiral nature, with the (S)-enantiomer being the focus due to its specific stereochemistry. It is often used in various chemical syntheses and has applications in pharmaceuticals and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-1-Phenylpropan-2-ol can be synthesized through several methods. One common approach is the enantioselective reduction of acetophenone using chiral catalysts. This method involves the use of hydrogen gas in the presence of a chiral catalyst, such as a chiral rhodium complex, to selectively produce the (S)-enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymatic reduction of acetophenone using alcohol dehydrogenases derived from microorganisms is a widely adopted method. This biocatalytic process is favored for its high enantioselectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce acetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction can yield 1-phenylpropan-2-amine.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: Acetophenone.
Reduction: 1-Phenylpropan-2-amine.
Substitution: 1-Phenyl-2-chloropropane or 1-Phenyl-2-bromopropane.
Scientific Research Applications
(S)-1-Phenylpropan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various enantiomerically pure compounds.
Biology: It serves as a substrate in enzymatic studies to understand the specificity and mechanism of alcohol dehydrogenases.
Medicine: The compound is a precursor in the synthesis of pharmaceuticals, including certain antidepressants and antihistamines.
Industry: It is utilized in the fragrance industry for the production of perfumes and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (S)-1-Phenylpropan-2-ol in biological systems involves its interaction with specific enzymes. For instance, in enzymatic reduction processes, it acts as a substrate for alcohol dehydrogenases, which catalyze the conversion of the alcohol to its corresponding ketone or aldehyde. The stereochemistry of the (S)-enantiomer plays a crucial role in its binding affinity and reaction rate with these enzymes.
Comparison with Similar Compounds
®-1-Phenylpropan-2-ol: The enantiomer of (S)-1-Phenylpropan-2-ol, differing in its stereochemistry.
1-Phenylethanol: A structurally similar compound with one less carbon in the alkyl chain.
2-Phenylpropan-1-ol: An isomer with the hydroxyl group on the first carbon.
Uniqueness: this compound is unique due to its specific (S)-stereochemistry, which imparts distinct reactivity and interaction with chiral environments. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2S)-1-phenylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTRYIUQUDTGSX-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313458 | |
Record name | (S)-1-Phenyl-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-68-6 | |
Record name | (S)-1-Phenyl-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1517-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-2-propanol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-1-Phenyl-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-phenylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYL-2-PROPANOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EAH5F9HYI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research highlights a "nearly waste-free process" for producing (S)-1-Phenylpropan-2-ol. What makes this approach environmentally advantageous?
A1: The described method utilizes an enzyme membrane reactor coupled with a membrane-based extraction system. [] This closed-loop design minimizes waste generation in two ways:
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